molecular formula C11H22O2 B1294712 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene CAS No. 67674-46-8

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Cat. No.: B1294712
CAS No.: 67674-46-8
M. Wt: 186.29 g/mol
InChI Key: RDHNTAXPFZIMDN-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is an organic compound with the molecular formula C11H22O2. It is known for its sweet and fresh aroma, reminiscent of grapefruit, combined with a soft and romantic woody scent similar to violet . This compound is used in various industries, particularly in the fragrance sector, due to its pleasant olfactory properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene are currently unknown . More research is needed to identify the specific pathways this compound influences and the downstream effects of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . .

Biochemical Analysis

Cellular Effects

The effects of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. These processes are critical for understanding the compound’s bioavailability and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5,5-trimethylhex-2-ene with methanol in the presence of an acid catalyst to introduce the methoxy groups at the 6-position .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The process often involves continuous monitoring and adjustment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,1-Dimethoxy-2,2,5-trimethylhex-4-ene
  • Amarocite

Comparison: 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is unique due to its specific structural arrangement and the presence of methoxy groups at the 6-position, which imparts distinct chemical and olfactory properties. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in both research and industrial applications .

Properties

IUPAC Name

6,6-dimethoxy-2,5,5-trimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHNTAXPFZIMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052366
Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

66 mg/L @ 20 °C (exp)
Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67674-46-8
Record name Methyl pamplemousse
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67674-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethoxy-2,5,5-trimethylhex-2-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research on 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene?

A1: The primary focus of the research paper is to assess the safety of this compound as a fragrance ingredient. [] The Research Institute for Fragrance Materials (RIFM) conducted this safety assessment.

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